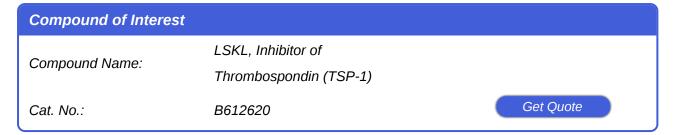


LSKL Peptide: Application Notes and Protocols for Researchers

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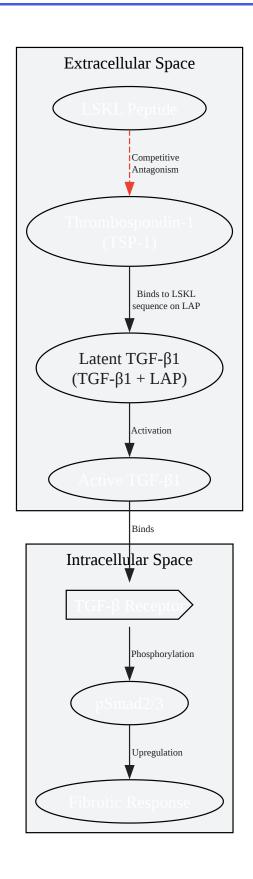
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the preparation and experimental use of the LSKL peptide.

The LSKL peptide (Leu-Ser-Lys-Leu) is a tetrapeptide derived from the latency-associated peptide (LAP) of Transforming Growth factor-beta 1 (TGF- β 1).[1][2] It acts as a competitive antagonist of Thrombospondin-1 (TSP-1), a key activator of latent TGF- β 1.[1][3] By inhibiting the interaction between TSP-1 and LAP, the LSKL peptide effectively blocks the release of active TGF- β 1, a critical mediator of fibrosis and a regulator of cellular processes such as proliferation and migration.[2][4] This inhibitory action makes the LSKL peptide a valuable tool for research in fibrosis-related diseases and a potential therapeutic agent.[1][5]

Mechanism of Action

The LSKL peptide's primary mechanism of action involves the modulation of the TGF- β 1 signaling pathway. Latent TGF- β 1 is held in an inactive state by its association with LAP.[4] TSP-1 activates this complex by binding to the LSKL sequence within LAP, inducing a conformational change that releases the active TGF- β 1 molecule.[3] The LSKL peptide competitively binds to TSP-1, preventing its interaction with the latent TGF- β 1 complex.[3] This, in turn, suppresses the downstream signaling cascade, including the phosphorylation of Smad2/3, which is a key event in TGF- β 1-mediated cellular responses.[4][6] In some cellular contexts, LSKL has been shown to suppress the PI3K/AKT/mTOR signaling pathway.[4]





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Physicochemical Properties and Solubility

The LSKL peptide is a white powder with a molecular weight of approximately 458.6 g/mol .[7] [8] Proper solubilization is critical for accurate and reproducible experimental results. The following table summarizes the known solubility of the LSKL peptide in various solvents.

Solvent	Concentration	Notes
Water	100 mg/mL	May require sonication to achieve a clear solution.[7][9]
DMSO (Dimethyl Sulfoxide)	100 mg/mL	Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[7]
Ethanol	100 mg/mL	[7]
10% DMSO in 90% (20% SBE- β-CD in saline)	≥ 2.5 mg/mL	This formulation is suitable for in vivo studies.[4]
10% DMSO in 90% Corn Oil	≥ 2.5 mg/mL	An alternative formulation for in vivo administration.[4]
Normal Saline	5 mg/mL	Used for intraperitoneal injections in animal studies.[4]

Experimental Protocols Peptide Handling and Storage

- Lyophilized Peptide: Store lyophilized LSKL peptide at -20°C or -80°C for long-term stability.
 [8] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.
- Stock Solutions: Prepare concentrated stock solutions in an appropriate solvent (e.g., sterile water or DMSO).[4] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1] Stock solutions in DMSO can be stored at -20°C for up to 1 month or at -80°C for up to 6 months.[1][4] If using water as the solvent for the stock solution, it is recommended to filter-sterilize the solution through a 0.22 μm filter before use and storage. [1]

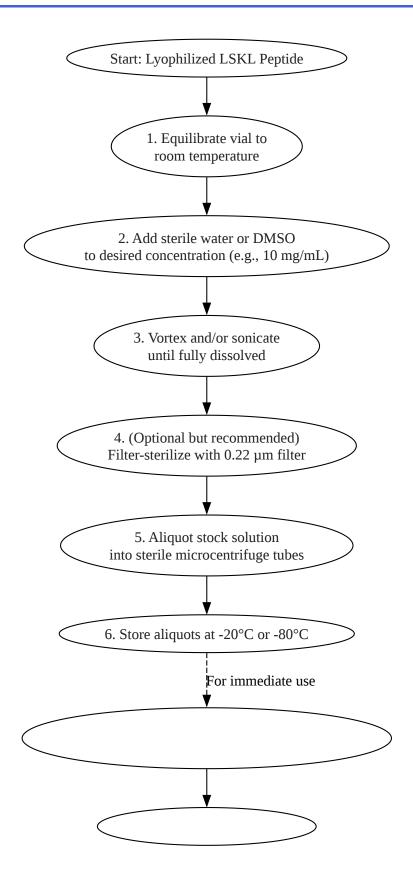




Preparation of LSKL Peptide for In Vitro Experiments

This protocol describes the preparation of a stock solution and working solutions for use in cell culture experiments.





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Materials:



- Lyophilized LSKL peptide
- Sterile, nuclease-free water or anhydrous DMSO
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
- 0.22 µm sterile syringe filter (optional)
- Sterile cell culture medium

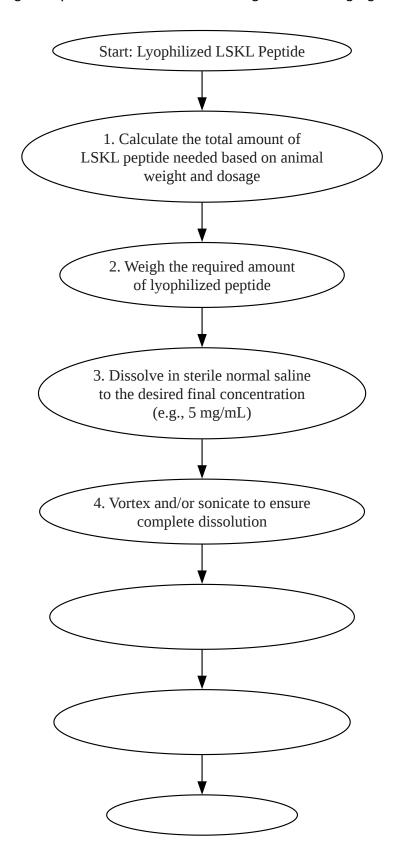
Procedure:

- Bring the vial of lyophilized LSKL peptide to room temperature.
- Under sterile conditions, add the appropriate volume of sterile water or anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).
- Gently vortex the vial until the peptide is completely dissolved. If necessary, use a sonicator bath for a short period to aid dissolution.[4]
- For aqueous stock solutions, it is recommended to sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube.
- Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for your experiments to minimize freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][4]
- On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final working concentration in your cell culture medium. Ensure the final concentration of DMSO is not toxic to the cells (typically <0.1%).

Preparation of LSKL Peptide for In Vivo Experiments



This protocol provides a method for preparing LSKL peptide for intraperitoneal (IP) injection in animal models. Dosages in published studies have ranged from 1 mg/kg to 30 mg/kg.[2][10]





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Materials:

- Lyophilized LSKL peptide
- Sterile normal saline (0.9% NaCl)
- Sterile conical tube
- Vortex mixer
- Sonicator (optional)
- 0.22 μm sterile syringe filter
- Sterile syringes and needles for injection

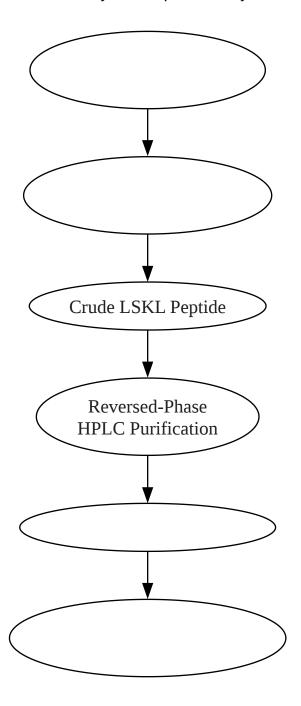
Procedure:

- Calculate the total mass of LSKL peptide required based on the number of animals, their average weight, and the desired dosage (e.g., 30 mg/kg).
- Weigh the calculated amount of lyophilized LSKL peptide.
- In a sterile conical tube, dissolve the peptide in the appropriate volume of sterile normal saline to achieve the desired final concentration for injection (e.g., 5 mg/mL).[4]
- Vortex the solution thoroughly to ensure the peptide is completely dissolved. Sonication can be used if necessary.[4]
- Draw the solution into a sterile syringe through a 0.22 μm filter to ensure sterility.
- The LSKL peptide solution is now ready for intraperitoneal administration to the animals. It is recommended to prepare the solution fresh on the day of use.

Synthesis and Purification Overview



The LSKL peptide is typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols, commonly employing the Fmoc/tBu strategy.[6] Following synthesis, the crude peptide is cleaved from the resin and purified to a high degree (typically >95%) using reversed-phase high-performance liquid chromatography (RP-HPLC).[11] The identity and purity of the final product are confirmed by mass spectrometry and analytical HPLC.[12]



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